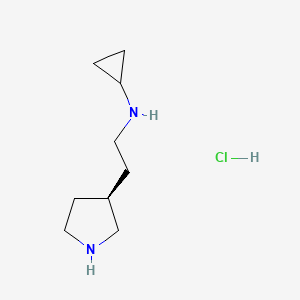
3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid is a complex organic compound characterized by the presence of iodine atoms, a benzoic acid core, and a thioamide group
Métodos De Preparación
The synthesis of 3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent. The subsequent steps involve the introduction of the thioamide group and the 3-methylbutanoyl group through reactions with appropriate reagents under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and thioamide group play crucial roles in these interactions, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid include:
2-Amino-3,5-diiodobenzoic acid: Shares the diiodo-benzoic acid core but lacks the thioamide and 3-methylbutanoyl groups.
3,5-Diiodoanthranilic acid: Similar structure but with an amino group instead of the thioamide group.
3,5-Diiodo-2-hydroxybenzoic acid: Contains hydroxyl groups instead of the thioamide and 3-methylbutanoyl groups
Propiedades
Número CAS |
531536-08-0 |
|---|---|
Fórmula molecular |
C13H14I2N2O3S |
Peso molecular |
532.14 g/mol |
Nombre IUPAC |
3,5-diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H14I2N2O3S/c1-6(2)3-10(18)16-13(21)17-11-8(12(19)20)4-7(14)5-9(11)15/h4-6H,3H2,1-2H3,(H,19,20)(H2,16,17,18,21) |
Clave InChI |
OIKBGQRUXGFIPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC(=S)NC1=C(C=C(C=C1I)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)

![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)






